![molecular formula C9H16O B14254200 5-Methyl-2-oxaspiro[3.5]nonane CAS No. 354575-38-5](/img/structure/B14254200.png)
5-Methyl-2-oxaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a methyl group is attached to the spiro center of an oxaspiro[35]nonane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxaspiro[3.5]nonane can be achieved through several methods. One common approach involves the reaction of methyl cyclohexanecarboxylate with 2-ethoxycarbonylcyclohexanone. This reaction typically proceeds under basic conditions, followed by oxidation using ruthenium tetroxide to yield the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale reactions using optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-oxaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form β-lactones using oxidizing agents like ruthenium tetroxide.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spiro center.
Substitution: The methyl group and other substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Ruthenium tetroxide is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction.
Nucleophiles: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include β-lactones from oxidation and various substituted spirocyclic compounds from substitution reactions .
Applications De Recherche Scientifique
5-Methyl-2-oxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: Its stability and reactivity make it useful in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-oxaspiro[3.5]nonane involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for specific interactions that can be exploited in drug design and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxaspiro[3.5]nonane: Lacks the methyl group at the spiro center, resulting in different reactivity and applications.
5-Hydroxy-5-methyl-2-oxaspiro[3.5]nonane:
Uniqueness
5-Methyl-2-oxaspiro[3.5]nonane is unique due to the presence of the methyl group at the spiro center, which influences its reactivity and makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
354575-38-5 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
5-methyl-2-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C9H16O/c1-8-4-2-3-5-9(8)6-10-7-9/h8H,2-7H2,1H3 |
Clé InChI |
LPMYMDRFUZDWJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC12COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


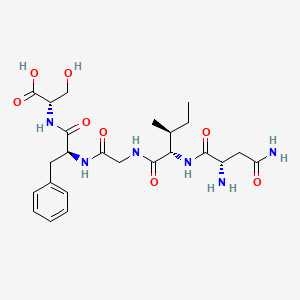
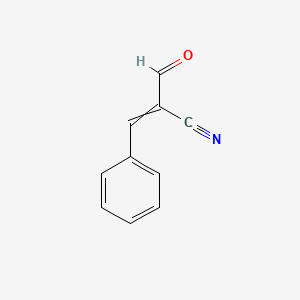
![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)


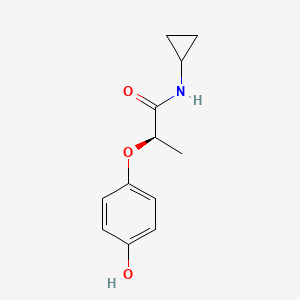
![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)

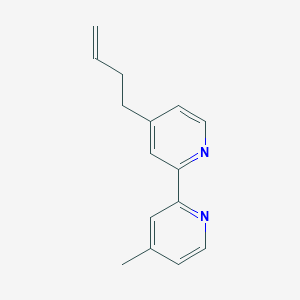
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)

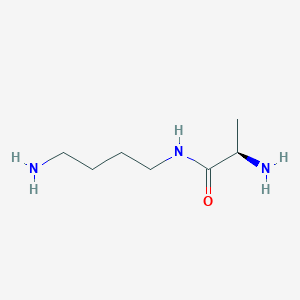
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
